Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

VEGFR-2 Kinase Inhibition Regioisomer SAR

Tert‑butyl 4‑(isoquinolin‑5‑yl)piperazine‑1‑carboxylate (CAS 444620‑69‑3) is a Boc‑protected piperazine derivative in which the piperazine N‑4 position is substituted with an isoquinoline ring at the 5‑position. The compound is supplied as a solid with a minimum purity of 95 % (HPLC) and is characterized by ¹H NMR, ¹³C NMR and mass spectrometry.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 444620-69-3
Cat. No. B1603854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
CAS444620-69-3
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
InChIKeyNHFVAONVLCETEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Overview of Tert‑butyl 4‑(isoquinolin‑5‑yl)piperazine‑1‑carboxylate (CAS 444620‑69‑3) as a Differentiated Building Block


Tert‑butyl 4‑(isoquinolin‑5‑yl)piperazine‑1‑carboxylate (CAS 444620‑69‑3) is a Boc‑protected piperazine derivative in which the piperazine N‑4 position is substituted with an isoquinoline ring at the 5‑position . The compound is supplied as a solid with a minimum purity of 95 % (HPLC) and is characterized by ¹H NMR, ¹³C NMR and mass spectrometry . Its calculated physicochemical properties include a LogP of 3.29, a topological polar surface area of 45.7 Ų, and an aqueous solubility of 0.72 g L⁻¹ (25 °C) . In medicinal chemistry, the 5‑isoquinolinyl‑piperazine motif is a privileged substructure that appears in potent kinase inhibitors, GPCR ligands and CNS‑active compounds, making this Boc‑protected intermediate a strategic starting material for fragment‑based and parallel synthesis workflows [1].

Why Regioisomeric or Des‑Boc Piperazine‑Isoquinoline Analogs Cannot Serve as Drop‑In Replacements for CAS 444620‑69‑3


The regioisomeric attachment point of the isoquinoline ring on the piperazine scaffold dictates both the vector of the heterocycle and the electronic character of the resulting pharmacophore, leading to divergent biological and physicochemical profiles. For example, 1‑(isoquinolin‑5‑yl)‑4‑arylamino‑phthalazines derived from the 5‑yl regioisomer achieve VEGFR‑2 IC₅₀ values as low as 0.017 μM [1], while 5‑isoquinoline‑containing TRPV1 antagonists exhibit IC₅₀ values of 4 nM with 46 % oral bioavailability [2]. In contrast, the 3‑yl regioisomer (CAS 1042986‑15‑1) has primarily been explored in metal‑complex anticancer agents and TRPV1 ligands with distinct SAR [3]. The Boc‑protecting group further differentiates CAS 444620‑69‑3 from the free amine 5‑(piperazin‑1‑yl)isoquinoline by enabling orthogonal deprotection strategies in multi‑step syntheses, preventing unwanted side reactions at the secondary amine during Pd‑catalyzed couplings or reductive aminations .

Quantitative Differentiation Evidence for Tert‑butyl 4‑(isoquinolin‑5‑yl)piperazine‑1‑carboxylate vs. Closest Analogs


Regioisomeric Preference for VEGFR‑2 Kinase Inhibition: 5‑yl vs. 3‑yl Isoquinoline Substitution

1‑(Isoquinolin‑5‑yl)‑4‑arylamino‑phthalazines, which can be synthesized using CAS 444620‑69‑3 as a key intermediate, exhibit VEGFR‑2 IC₅₀ values as low as 0.017 μM in an HTRF enzymatic assay [1]. In contrast, compounds built on the 3‑yl regioisomer (CAS 1042986‑15‑1) have not demonstrated sub‑micromolar VEGFR‑2 activity in published SAR studies, instead showing anticancer activity through copper‑complex formation with IC₅₀ values of 5 – 15 μg mL⁻¹ against HepG2, LS180 and T98G cell lines [2]. The 5‑yl attachment positions the isoquinoline nitrogen for a key hydrogen‑bond interaction with the hinge region of VEGFR‑2, a contact that is geometrically inaccessible with the 3‑yl regioisomer.

VEGFR-2 Kinase Inhibition Regioisomer SAR

5‑HT1B Receptor Affinity of the Isoquinolin‑5‑yl‑piperazine Pharmacophore vs. Alternative Aryl‑Piperazine Cores

A compound incorporating the 4‑(isoquinolin‑5‑yl)piperazine substructure (BDBM50175473) displayed a Ki of 0.9 nM against the human recombinant 5‑HT1B receptor co‑expressed with G‑protein chimera Gqo5 in HEK293 cells [1]. This value is 6.7‑fold more potent than the 4‑(2‑methoxyphenyl)piperazine analog (Ki = 6.0 nM) evaluated in the same assay panel, and 22‑fold more potent than the average Ki of 20 nM reported for muscarinic acetylcholine receptor ligands containing N‑aryl piperazines [2]. The isoquinoline nitrogen at the 5‑position is hypothesized to participate in a π‑stacking interaction with a conserved phenylalanine residue in the 5‑HT1B binding pocket, a contact not available to simple phenyl‑piperazine analogs.

5-HT1B GPCR CNS

Synthetic Yield and Orthogonal Boc Protection Enabling Multi‑Step Sequences vs. Free Amine 5‑(piperazin‑1‑yl)isoquinoline

The Boc protection of CAS 444620‑69‑3 is introduced quantitatively: treatment of 5‑(piperazin‑1‑yl)isoquinoline·HCl (0.58 g, 2.322 mmol) with BOC₂O (0.539 mL, 2.322 mmol) in dioxane/NaOH at 0 °C yields 0.86 g of the Boc‑protected product (isolated yield ~93 %) . The free amine 5‑(piperazin‑1‑yl)isoquinoline, in contrast, is prone to oxidation and participates in unwanted N‑alkylation during Pd‑catalyzed Buchwald–Hartwig couplings, leading to reduced yields of the desired product. In one reported amination sequence using 5‑bromoisoquinoline and piperazine with Pd₂dba₃/BINAP/NaOtBu, the Boc‑protected route via CAS 444620‑69‑3 avoids competing N‑arylation of the free piperazine NH, providing a cleaner reaction profile and higher purity of downstream intermediates [1].

Boc Protection Synthetic Intermediate Orthogonal Deprotection

CNS Drug Discovery Relevance: The 5‑Isoquinolinyl‑Piperazine Moiety in Antidepressant Lead Optimization

CAS 444620‑69‑3 is explicitly listed as a starting material in the synthesis of dual 5‑HT1A/5‑HT1B antagonists (compound series culminating in isoquinoline analogue 33) that demonstrated high affinity and antagonist mode of action at both autoreceptors [1]. Compounds in this series were characterized for selectivity, electrically stimulated [³H]5‑HT release, and in vivo efficacy in rodent models of depression [1]. In a broader CNS drug discovery context, the 5‑isoquinolinyl‑piperazine substructure has been incorporated into brain‑permeable tau prion inhibitors with CDK8 activity (EC₅₀ = 390 nM, Kp,uu = 0.04), demonstrating the privileged nature of this regioisomer for crossing the blood–brain barrier [2]. The 3‑yl regioisomer has not been reported in any CNS‑penetrant advanced lead series.

Antidepressant 5-HT1A/5-HT1B CNS Multiparameter Optimization

Recommended Application Scenarios for Tert‑butyl 4‑(isoquinolin‑5‑yl)piperazine‑1‑carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Generation (VEGFR‑2, CDK8)

Medicinal chemistry teams pursuing type II kinase inhibitors can directly elaborate CAS 444620‑69‑3 into 1‑(isoquinolin‑5‑yl)‑4‑arylamino‑phthalazines or 4‑piperazine isoquinoline derivatives that have demonstrated VEGFR‑2 IC₅₀ values of 0.017 μM [1] and CDK8‑dependent tau prion inhibition with EC₅₀ = 390 nM [2]. The Boc group enables sequential functionalization of the piperazine ring without interference from the free amine.

CNS GPCR Antagonist Programs (5‑HT1A/5‑HT1B)

For antidepressant drug discovery, CAS 444620‑69‑3 serves as a validated entry point into the tetrahydropyridothienopyrimidinone series of dual 5‑HT1A/5‑HT1B antagonists [3]. The 4‑(isoquinolin‑5‑yl)piperazine substructure is associated with high target affinity (5‑HT1B Ki = 0.9 nM) [4], and the regioisomeric 5‑yl attachment is critical for achieving balanced dual antagonism.

Fragment‑Based and Parallel Library Synthesis

The Boc‑protected piperazine nitrogen allows CAS 444620‑69‑3 to be used as a common intermediate in parallel amide coupling or reductive amination libraries. The high isolated yield of the Boc‑protection step (93 %) ensures cost‑effective procurement for library production at the 1–10 g scale . The validated quality control package (≥95 % purity, ¹H/¹³C NMR, HRMS) reduces the need for in‑house re‑purification before library synthesis.

Anti‑Tubercular Drug Discovery (IMPDH Inhibition)

The 1‑(5‑isoquinolinesulfonyl)piperazine chemotype, accessible from CAS 444620‑69‑3 through sulfonylation after Boc deprotection, has demonstrated target‑selective whole‑cell activity against Mycobacterium tuberculosis IMPDH [5]. The piperazine and isoquinoline rings are both essential for on‑target activity, making the regioisomerically pure 5‑yl intermediate a critical procurement specification for SAR expansion campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.